molecular formula C10H13ClN2O2 B2573062 2-Pyrrolidin-1-ylnicotinic acid hydrochloride CAS No. 1052549-87-7

2-Pyrrolidin-1-ylnicotinic acid hydrochloride

Cat. No. B2573062
CAS RN: 1052549-87-7
M. Wt: 228.68
InChI Key: WDUSVOHPNZGZSX-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylnicotinic acid hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 . It is a building block used in research .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as 2-Pyrrolidin-1-ylnicotinic acid hydrochloride, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, N-carbamate-protected amino alcohols can be used in an acid-promoted synthesis of azaheterocycles .


Molecular Structure Analysis

The molecular structure of 2-Pyrrolidin-1-ylnicotinic acid hydrochloride can be represented by the SMILES notation: O=C(O)C1=C(N=CC=C1)N2CCCC2.Cl .

Scientific Research Applications

Pyrrolidine in Drug Discovery Pyrrolidine rings, including their derivatives, play a crucial role in the development of biologically active compounds for treating human diseases. Their structural characteristics, such as sp3-hybridization, contribute to stereochemistry and increase three-dimensional coverage, enhancing target selectivity and biological activity. These properties make pyrrolidine derivatives valuable in medicinal chemistry for creating novel compounds with varied biological profiles. The review by Li Petri et al. (2021) emphasizes the versatility of pyrrolidine in drug discovery, illustrating its application in synthesizing drugs with different biological activities through various synthetic strategies and highlighting the importance of stereogenicity and substituent orientation in achieving desired biological effects (Li Petri et al., 2021).

Surfactant Applications Pyrrolidone-based surfactants, derived from pyrrolidine derivatives, exhibit significant surface-active properties. The interaction between these surfactants and anionic counterparts, facilitated by the electronegativity of the pyrrolidone carbonyl oxygen, forms a basis for applications in enhancing water solubility, compatibility, and solvency. Login (1995) reviews the utility of pyrrolidone derivatives as surfactants, demonstrating their potential to improve performance in various surfactant structures, reduce toxicity, and offer versatility in application across both industrial and academic research settings (Login, 1995).

Biological and Pharmacological Importance The biological and pharmacological significance of pyridine and pyrrolidine derivatives is well-documented, with applications ranging from anticancer, antiviral, and antibacterial activities to roles in chemosensing and as inhibitors in therapeutic treatments. The review articles by Altaf et al. (2015) and other studies highlight the medicinal importance of these derivatives, underscoring their potential in modern medicinal applications and their ability to act as effective chemosensors (Altaf et al., 2015).

Future Directions

The pyrrolidine ring, a key component of 2-Pyrrolidin-1-ylnicotinic acid hydrochloride, is a versatile scaffold in drug discovery. Future research may focus on the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mechanism of Action

Target of Action

The primary targets of 2-Pyrrolidin-1-ylnicotinic acid hydrochloride Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The exact mode of action of 2-Pyrrolidin-1-ylnicotinic acid hydrochloride It is known that the pyrrolidine ring and its derivatives have the ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

The specific biochemical pathways affected by 2-Pyrrolidin-1-ylnicotinic acid hydrochloride It is known that nicotine, a related compound, can be catabolized into fumaric acid via a hybrid pathway, which then enters the tca cycle .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Pyrrolidin-1-ylnicotinic acid hydrochloride The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The specific molecular and cellular effects of 2-Pyrrolidin-1-ylnicotinic acid hydrochloride It is known that pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Pyrrolidin-1-ylnicotinic acid hydrochloride It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5H,1-2,6-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUSVOHPNZGZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1052549-87-7
Record name 2-(pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride
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